

Spectroscopic and Synthetic Profile of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde

Cat. No.: B115002

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromoacetyl)-2-hydroxybenzaldehyde, also known as 5-(bromoacetyl)salicylaldehyde, is a key organic intermediate in the synthesis of various pharmaceutical compounds, most notably the long-acting β 2-adrenergic agonist, Salmeterol.^[1] Its chemical structure, featuring a hydroxybenzaldehyde moiety and a bromoacetyl group, makes it a versatile building block for the introduction of a salicylaldehyde pharmacophore. This guide provides a detailed overview of its spectroscopic characteristics (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), along with experimental protocols for its synthesis and spectroscopic analysis.

Molecular and Physical Properties

Property	Value
CAS Number	115787-50-3
Molecular Formula	C ₉ H ₇ BrO ₃
Molecular Weight	243.05 g/mol
Appearance	Brown to light brown solid[1][2]
Melting Point	117-118 °C

Spectroscopic Data

Due to the limited availability of published experimental spectra for **5-(2-Bromoacetyl)-2-hydroxybenzaldehyde**, the following tables present predicted data based on the analysis of its chemical structure and typical spectroscopic values for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~11.0	Singlet	1H	Ar-OH
~9.9	Singlet	1H	-CHO
~8.2	Doublet	1H	Ar-H (H-6)
~8.0	Doublet of Doublets	1H	Ar-H (H-4)
~7.1	Doublet	1H	Ar-H (H-3)
~4.4	Singlet	2H	-CH ₂ Br

¹³C NMR (Predicted)

Solvent: CDCl₃

Chemical Shift (δ , ppm)	Assignment
~192	-CHO
~190	-C=O (ketone)
~161	C-OH (C-2)
~138	C-CHO (C-1)
~135	C-H (C-6)
~131	C-H (C-4)
~129	C-C(O)CH ₂ Br (C-5)
~119	C-H (C-3)
~30	-CH ₂ Br

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group Vibration
~3200 (broad)	O-H stretch (phenolic)
~3050	C-H stretch (aromatic)
~2850, ~2750	C-H stretch (aldehyde)
~1680	C=O stretch (ketone)
~1650	C=O stretch (aldehyde)
~1600, ~1480	C=C stretch (aromatic)
~1250	C-O stretch (phenol)
~680	C-Br stretch

Mass Spectrometry (MS)

m/z	Interpretation
242/244	$[M]^+$, Molecular ion peak (presence of Br isotopes)
163	$[M - Br]^+$
135	$[M - Br - CO]^+$
121	$[M - COCH_2Br]^+$

Experimental Protocols

Synthesis of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde[1]

This protocol describes a Friedel-Crafts acylation of salicylaldehyde.

Materials:

- Salicylaldehyde
- Bromoacetyl chloride
- Anhydrous aluminum trichloride ($AlCl_3$)
- Dichloromethane (DCM)
- Petroleum ether
- Crushed ice
- Distilled water
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a 250 mL three-necked flask, add anhydrous aluminum trichloride (20 g, 0.15 mol) and 15 mL of dichloromethane.
- With stirring, raise the temperature to 50 °C and add a solution of bromoacetyl chloride (7 g, 0.045 mol) in 10 mL of dichloromethane dropwise. Stir the mixture for 30 minutes.
- Dissolve salicylaldehyde (3.66 g, 0.03 mol) in 10 mL of dichloromethane and add it dropwise to the reaction mixture at 40 °C.
- Reflux the reaction mixture for 12 hours.
- After cooling, slowly pour the reaction mixture into 120 g of crushed ice with stirring.
- Adjust the pH to 4 and continue stirring for 30 minutes.
- Add dichloromethane to separate the organic layer. Wash the aqueous layer three times with 30 mL portions of dichloromethane.
- Combine the organic phases and wash successively with distilled water and brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a purple oil.
- Add 15 mL of dichloromethane and stir. At 0 °C, add 60 mL of petroleum ether to precipitate a light brown solid.
- Filter and dry the solid to yield **5-(2-bromoacetyl)-2-hydroxybenzaldehyde** (yield: 84%).

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

- Shimming: Perform shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.
- Acquisition: Acquire the ^1H and ^{13}C NMR spectra using standard pulse sequences.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy[4][5]

- Sample Preparation (ATR method): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
- Background Scan: Record a background spectrum of the empty ATR crystal.
- Sample Scan: Acquire the IR spectrum of the sample.
- Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)[6][7]

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary.[8]
- Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common method for this type of molecule.
- Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Relationships and Workflows

The synthesis of **5-(2-Bromoacetyl)-2-hydroxybenzaldehyde** is a key step in the production of Salmeterol. The following diagram illustrates the synthetic workflow.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-(2-Bromoacetyl)-2-hydroxybenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. drawellanalytical.com [drawellanalytical.com]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b115002#spectroscopic-data-of-5-2-bromoacetyl-2-hydroxybenzaldehyde-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com